molecular formula C8H7N3O3 B1378666 methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1423031-49-5

methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1378666
CAS No.: 1423031-49-5
M. Wt: 193.16 g/mol
InChI Key: DKKCKENBWVQKEO-UHFFFAOYSA-N
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Description

Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

Triazolo compounds can be synthesized via various methods. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolo compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazolo compounds can undergo various chemical reactions. For example, [1,2,4]triazolo[4,3-a]pyridines can be prepared via an oxidative [4 + 1] annulation in the presence of I2–DMSO .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo compounds can vary widely depending on their specific structure. For instance, some compounds exhibit cytotoxicity at certain concentrations .

Scientific Research Applications

Synthesis of Novel Derivatives

Novel 1,2,4-triazolo[4,3-a]pyridine derivatives have been synthesized, leading to the creation of compounds with potential antihypertensive activity. These derivatives were obtained from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, indicating a methodical approach to exploring the chemical space of this molecule (Kumar & Mashelkar, 2008).

Exploration of Novel Ring Systems

Research has also delved into the synthesis and Density Functional Theory (DFT) study of [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcasing a novel heterocyclic system. This study utilized the DFT method to accurately predict chemical shifts, aiding in the structure assignment of these novel compounds (Mozafari et al., 2016).

Molecular Dynamics and Structure Analysis

In-depth molecular structure and vibrational dynamics studies have been conducted using DFT calculations. These studies have highlighted the influence of hydrogen bond formation and methyl-substitution on the stability and tautomeric forms of triazolo[4,5-b]pyridines (Lorenc et al., 2007).

Antibacterial and Antifungal Evaluation

A series of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant biological activity against various microorganisms (Suresh et al., 2016).

Mechanism of Action

The mechanism of action of triazolo compounds is largely dependent on their structure and the biological system they interact with. They are capable of binding with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety and hazards associated with triazolo compounds depend on their specific structure and usage. Some compounds exhibit cytotoxicity at certain concentrations .

Future Directions

The future directions in the research of triazolo compounds could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Biochemical Analysis

Biochemical Properties

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes. The compound forms stable complexes with these enzymes, leading to the inhibition of their activity. Additionally, it interacts with proteins involved in signal transduction pathways, thereby modulating cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. It also interacts with transcription factors, influencing gene expression and subsequent protein synthesis. These interactions result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of the compound are crucial for understanding its pharmacodynamics and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic targets .

Properties

IUPAC Name

methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7(12)5-2-3-6-9-10-8(13)11(6)4-5/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKCKENBWVQKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-49-5
Record name methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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